2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester
Overview
Description
2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H5Cl2NO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester typically involves the esterification of 2,6-Dichlorobenzothiazole-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Hydrolysis: 2,6-Dichlorobenzothiazole-4-carboxylic acid and methanol.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzothiazole: Lacks the ester group but shares the benzothiazole core structure.
2-Chlorobenzothiazole: Contains only one chlorine atom, resulting in different reactivity and properties.
Benzothiazole-4-carboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and other fields .
Properties
IUPAC Name |
methyl 2,6-dichloro-1,3-benzothiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTHEEFGQVHYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248151 | |
Record name | Methyl 2,6-dichloro-4-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-05-0 | |
Record name | Methyl 2,6-dichloro-4-benzothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dichloro-4-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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